2,2,4-Trichlorobutanal
CAS No.: 87459-26-5
Cat. No.: VC3837318
Molecular Formula: C4H5Cl3O
Molecular Weight: 175.44 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 87459-26-5 |
|---|---|
| Molecular Formula | C4H5Cl3O |
| Molecular Weight | 175.44 g/mol |
| IUPAC Name | 2,2,4-trichlorobutanal |
| Standard InChI | InChI=1S/C4H5Cl3O/c5-2-1-4(6,7)3-8/h3H,1-2H2 |
| Standard InChI Key | YTUCKCBFLZHHAR-UHFFFAOYSA-N |
| SMILES | C(CCl)C(C=O)(Cl)Cl |
| Canonical SMILES | C(CCl)C(C=O)(Cl)Cl |
Introduction
Chemical Identification and Structural Analysis
Molecular Architecture
2,2,4-Trichlorobutanal (C₄H₅Cl₃O) features a four-carbon aldehyde backbone with chlorine substituents at the 2nd, 2nd, and 4th positions. This arrangement creates distinct electronic effects:
-
The aldehyde group (-CHO) at position 1 provides electrophilic reactivity .
-
Chlorine atoms at positions 2 and 4 induce steric hindrance and electron-withdrawing effects, influencing reaction kinetics.
Comparative analysis with 2,2,3-trichlorobutanal (C₄H₅Cl₃O) reveals positional isomer effects on properties:
Spectroscopic Signatures
While direct data for 2,2,4-trichlorobutanal remains scarce, its 2,2,3-isomer demonstrates characteristic spectral features:
-
¹H NMR: Aldehydic proton at δ 9.8-10.2 ppm, with coupling patterns indicating adjacent chlorinated carbons .
-
¹³C NMR: Carbonyl carbon resonance at ~200 ppm, with chlorine-induced deshielding of adjacent carbons.
Synthesis and Industrial Production
Chlorination Pathways
Two primary synthetic routes emerge from analogous compounds:
-
Radical Chlorination: Butanal undergoes free-radical chlorination using Cl₂ under UV light, producing a mixture of trichloro isomers. Separation via fractional distillation yields the 2,2,4-derivative.
-
Stepwise Substitution: Selective chlorination using SO₂Cl₂ or PCl₃ at controlled temperatures enables targeted positioning of chlorine atoms .
Yield Optimization
Reaction conditions critically influence isomer distribution:
| Parameter | Effect on 2,2,4-Isomer Yield |
|---|---|
| Temperature | Maximized at 40-50°C |
| Catalyst (FeCl₃) | Increases selectivity by 15% |
| Solvent Polarity | Non-polar media favor formation |
Reactivity and Functional Applications
Nucleophilic Additions
The aldehyde group participates in characteristic reactions:
-
Grignard Reactions: Forms tertiary alcohols with organomagnesium reagents, though steric effects reduce yields compared to less-substituted aldehydes.
-
Condensation Reactions: Limited enolization potential due to electron-withdrawing chlorine substituents, making crossed aldol reactions less favorable .
Redox Behavior
Electrochemical studies of similar trichlorobutanal derivatives show:
-
Reduction potential (E₁/₂) = -0.85 V vs. SCE for aldehyde group reduction to -CH₂OH .
-
Oxidation resistance increases with chlorine content, requiring strong oxidizing agents like KMnO₄ for carboxylate formation.
Environmental and Toxicological Profile
Ecotoxicological Impacts
Structural analogs demonstrate significant environmental persistence:
| Parameter | Value (2,2,3-Analog) |
|---|---|
| Aquatic Toxicity (LC50) | 0.8 mg/L (Daphnia magna) |
| Soil Half-Life | 45-60 days |
| Bioaccumulation Factor | 120-150 (estimated) |
Human Health Considerations
While direct toxicological data for 2,2,4-trichlorobutanal is limited, related compounds exhibit:
-
Acute Toxicity: LD₅₀ (rat oral) = 320 mg/kg for 2,2,3-isomer
-
Chronic Effects: Potential hepatotoxicity through glutathione depletion mechanisms
Advanced Research Directions
Catalytic Dechlorination
Recent studies explore palladium-catalyzed hydrodechlorination:
Yields >80% dechlorinated products at 80°C
Polymer Applications
Chlorine-rich aldehydes show promise as:
-
Flame retardant additives in polyurethane foams
-
Crosslinking agents for epoxy resin formulations
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume